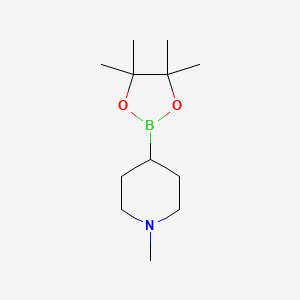![molecular formula C37H34N6O4 B597641 (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be CAS No. 139290-79-2](/img/new.no-structure.jpg)
(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a morpholine ring, which is further substituted with a hydroxymethyl group and a diphenylmethyl moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be typically involves multiple steps, including the formation of the purine base, the introduction of the morpholine ring, and the addition of the hydroxymethyl and diphenylmethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehyde or carboxylic acid derivatives, while substitution reactions on the aromatic rings can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may serve as a probe for studying biochemical pathways and interactions. Its ability to interact with specific biological targets can provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure and functional groups suggest that it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials and technologies. Its chemical properties may enable the creation of advanced materials with unique characteristics, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the purine base suggests that it could interact with nucleic acids or proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other purine derivatives and morpholine-containing molecules. Examples include:
Adenosine: A purine nucleoside involved in various biochemical processes.
Morphine: A morpholine derivative with analgesic properties.
Diphenhydramine: An antihistamine with a diphenylmethyl group.
Uniqueness
The uniqueness of (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be lies in its combination of functional groups and structural features. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
139290-79-2 |
|---|---|
Formule moléculaire |
C37H34N6O4 |
Poids moléculaire |
626.717 |
Nom IUPAC |
N-[9-[(2R,6S)-6-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethyl]morpholin-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C37H34N6O4/c1-46-30-19-17-29(18-20-30)37(27-13-7-3-8-14-27,28-15-9-4-10-16-28)42-21-31(23-44)47-32(22-42)43-25-40-33-34(38-24-39-35(33)43)41-36(45)26-11-5-2-6-12-26/h2-20,24-25,31-32,44H,21-23H2,1H3,(H,38,39,41,45)/t31-,32+/m0/s1 |
Clé InChI |
OTYRAHBIBWEKFT-AJQTZOPKSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4CC(OC(C4)N5C=NC6=C5N=CN=C6NC(=O)C7=CC=CC=C7)CO |
Synonymes |
(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597563.png)
![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597564.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)




![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)

